molecular formula C6H9F3N2O2 B1477512 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2091216-26-9

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Cat. No.: B1477512
CAS No.: 2091216-26-9
M. Wt: 198.14 g/mol
InChI Key: VEILPSYITYFOJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to TFAA has been reported in the literature . For instance, the synthesis of trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with TFAA, has been extensively studied . The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has also been reported .

Scientific Research Applications

Rearrangement of Beta-Amino Alcohols

The rearrangement of beta-amino alcohols through aziridinium intermediates is a crucial synthetic pathway. This process allows for the formation of amines with varying substituents, depending on the nature of the nucleophiles and the substituents involved. The compound may serve as a precursor or intermediate in such rearrangements, offering insights into synthetic strategies for creating complex molecules with potential pharmacological applications (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

Cyclic β-amino acids are significant for drug research due to their biological relevance. The use of metathesis reactions for the synthesis and transformation of these acids highlights the versatility of the compound . It serves as a building block for a variety of molecular entities, demonstrating its importance in developing new therapeutic agents (Kiss, Kardos, Vass, & Fülöp, 2018).

Biological Activities of Mimosine

While not directly related to the specific chemical compound , the study of mimosine, a non-protein amino acid, sheds light on the potential biological activities of similar compounds. Research has shown that compounds like mimosine possess anti-cancer, anti-inflammatory, and other therapeutic properties, suggesting that similar structured compounds could be explored for similar biological applications (Nguyen & Tawata, 2016).

Antimicrobial Potential of Chitosan

The antimicrobial potential of chitosan, derived from the structural component chitin, underscores the importance of exploring compounds with unique chemical structures for antimicrobial applications. The study of chitosan and similar compounds could provide valuable insights into the development of new antimicrobial agents (Raafat & Sahl, 2009).

Antioxidant Properties of Hydroxycinnamic Acids

Research on hydroxycinnamic acids and their antioxidant properties offers a perspective on the potential antioxidant activity of compounds with similar structural features. The structural modifications and understanding of structure-activity relationships can guide the synthesis of antioxidant compounds for therapeutic applications (Razzaghi-Asl et al., 2013).

Properties

IUPAC Name

2-amino-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O2/c7-6(8,9)5(13)2-11(3-5)4(12)1-10/h13H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEILPSYITYFOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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